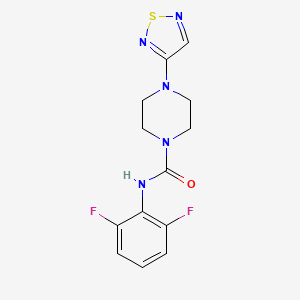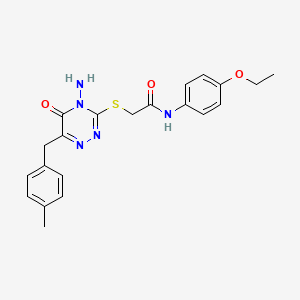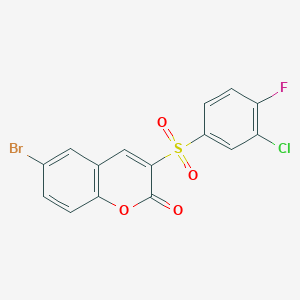![molecular formula C19H14F3N3O2 B2376896 N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 439111-47-4](/img/structure/B2376896.png)
N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a complex organic compound featuring a pyridine ring, a trifluoromethyl group, and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole and pyridine intermediates. One common method involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, which involves the use of trifluoromethyl iodide (CF3I) and a radical initiator such as azobisisobutyronitrile (AIBN) under UV light.
Coupling with Pyridine: The pyridine moiety is introduced through a nucleophilic substitution reaction, where the pyrrole intermediate reacts with a pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: NaOH, KOH, NH3
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amines, thiols
Aplicaciones Científicas De Investigación
N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule, particularly in the inhibition of specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine and pyrrole rings contribute to the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
- N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide
- 4-(trifluoromethyl)benzoyl chloride
- 3-(trifluoromethyl)benzoic acid
Uniqueness
N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is unique due to the combination of its trifluoromethyl group, pyridine ring, and pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c20-19(21,22)15-5-1-4-13(7-15)17(26)14-8-16(24-11-14)18(27)25-10-12-3-2-6-23-9-12/h1-9,11,24H,10H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOYMLZWGBOBEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CNC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2376813.png)
![(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2376814.png)
![2-ethyl-6-(4-methylbenzyl)-5-((3-(trifluoromethyl)benzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2376815.png)
![N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2376818.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2376820.png)
![N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2376821.png)
![2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2376826.png)






